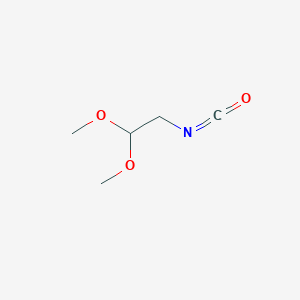

2-Isocyanato-1,1-dimethoxyethane

Description

BenchChem offers high-quality 2-Isocyanato-1,1-dimethoxyethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isocyanato-1,1-dimethoxyethane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-isocyanato-1,1-dimethoxyethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-8-5(9-2)3-6-4-7/h5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLRDVPREJSWBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN=C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Isocyanatoacetaldehyde Dimethyl Acetal (CAS 71189-22-5)

This technical guide provides an in-depth analysis of Isocyanatoacetaldehyde dimethyl acetal (CAS 71189-22-5), a bifunctional reagent critical for the precision synthesis of nitrogen-containing heterocycles in medicinal chemistry.

A Bifunctional "Masked" Reagent for Heterocyclic Scaffold Construction

Executive Summary

Isocyanatoacetaldehyde dimethyl acetal (also known as 2,2-Dimethoxyethyl isocyanate ) is a specialized building block characterized by its dual reactivity: it contains a highly electrophilic isocyanate group and a chemically stable acetal group.

In drug discovery, this reagent serves as a "masked" alpha-isocyanato aldehyde . Direct handling of alpha-isocyanato aldehydes is often impractical due to their instability (polymerization/hydrolysis). CAS 71189-22-5 overcomes this by keeping the aldehyde latent (protected as an acetal) until the isocyanate chemistry is complete, enabling the controlled synthesis of 2-imidazolidinones , hydantoins , and pyrimidines —privileged scaffolds in kinase inhibitors and GPCR ligands.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Data |

| CAS Number | 71189-22-5 |

| IUPAC Name | 2-Isocyanato-1,1-dimethoxyethane |

| Synonyms | 2,2-Dimethoxyethyl isocyanate; Isocyanatoacetaldehyde dimethyl acetal |

| Molecular Formula | C₅H₉NO₃ |

| Molecular Weight | 131.13 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~50–55 °C at 10 mmHg (estimated based on analogues) |

| Density | ~1.08 g/mL |

| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen).[1][2] Moisture Sensitive. |

Reactivity Matrix:

-

Isocyanate (-N=C=O): Reacts with nucleophiles (amines, alcohols, thiols) under neutral/basic conditions.

-

Acetal (-CH(OMe)₂): Stable to base/nucleophiles; hydrolyzes to aldehyde (-CHO) under acidic conditions.

Mechanistic Utility: The "Masked" Aldehyde Strategy

The primary value of this reagent lies in its orthogonality. You can functionalize the nitrogen terminus via the isocyanate without disturbing the carbon terminus (acetal). Once the urea or carbamate is formed, acid treatment unmasks the aldehyde, triggering immediate intramolecular cyclization.

3.1 Reaction Pathway Visualization

The following diagram illustrates the conversion of CAS 71189-22-5 into an Imidazolidin-2-one scaffold, a common core in bioactive molecules.

Caption: Step-wise transformation from isocyanate precursor to cyclic imidazolidinone scaffold via acid-mediated unmasking.

Experimental Protocol: Synthesis of N-Substituted Imidazolidin-2-ones

This protocol describes the synthesis of a generic 1-aryl-2-imidazolidinone. This workflow validates the reagent's utility in creating cyclic ureas.

Phase 1: Urea Formation (Nucleophilic Addition)

Objective: Covalent attachment of the amine to the isocyanate linker.

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve 1.0 equiv of the primary amine (e.g., aniline or benzylamine) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

-

Addition: Cool the solution to 0°C . Add 1.1 equiv of 2,2-Dimethoxyethyl isocyanate (CAS 71189-22-5) dropwise via syringe.

-

Note: The reaction is exothermic. Control addition rate to maintain temperature.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours .

-

Monitoring: Check by TLC or LC-MS. The isocyanate peak should disappear, and a new Urea peak [M+H]+ should appear.

-

-

Workup: Concentrate the solvent in vacuo. The resulting urea acetal is typically stable and can be used directly or purified by flash chromatography if necessary.

Phase 2: Cyclization (Acid-Mediated Deprotection/Condensation)

Objective: Unmasking the aldehyde to force ring closure.

-

Dissolution: Redissolve the crude urea acetal in Formic Acid (neat) or a mixture of TFA/DCM (1:1) .

-

Alternative: For acid-sensitive substrates, use catalytic p-TsOH in refluxing toluene with a Dean-Stark trap.

-

-

Cyclization: Stir at RT for 12–24 hours (for TFA/Formic acid) or Reflux for 2–4 hours (for Toluene/p-TsOH).

-

Mechanism:[3][4][5] The acetal hydrolyzes to the aldehyde. The urea nitrogen (N1) attacks the aldehyde carbonyl, followed by loss of water (dehydration) to form the double bond (imidazolone) or reduction to the saturated imidazolidinone depending on specific conditions/reductants used (e.g., adding Et3SiH for reductive cyclization).

-

-

Isolation:

-

Quench with saturated aqueous NaHCO₃ (carefully, gas evolution).

-

Extract with EtOAc (3x).

-

Dry over Na₂SO₄ and concentrate.

-

-

Purification: Recrystallize or purify via silica gel chromatography (MeOH/DCM gradient).

Applications in Drug Development[15]

1. Kinase Inhibitor Scaffolds

Many kinase inhibitors require a "hinge-binding" motif. The 2-imidazolidinone ring, synthesized using CAS 71189-22-5, serves as a bioisostere for cyclic ureas or lactams, providing hydrogen bond donors/acceptors in a rigid conformation.

2. Diversity-Oriented Synthesis (DOS)

Because the isocyanate reacts with any nucleophile:

-

Reaction with Amines

Imidazolidinones (Cyclic Ureas). -

Reaction with Alcohols

Oxazolidinones (Cyclic Carbamates). -

Reaction with Hydrazines

Triazolones.

This versatility makes CAS 71189-22-5 a high-value reagent for generating diverse libraries of heterocycles from a single precursor.

Safety & Handling Guidelines (E-E-A-T)

Critical Hazard: Isocyanates are potent respiratory sensitizers .

-

Inhalation Risk: Never handle CAS 71189-22-5 on an open bench. Use a certified fume hood.

-

Moisture Sensitivity: The isocyanate group reacts with water to form the corresponding amine and CO₂. This can pressurize sealed vessels. Store under inert gas.

-

Decontamination: Spills should be treated with a neutralizing solution (50% ethanol, 40% water, 10% concentrated ammonia) to quench the isocyanate.

Self-Validating Safety Check: Before starting the reaction, ensure a bottle of saturated aqueous sodium bicarbonate is available. If the reaction vigorously evolves gas (CO₂) upon acid addition, it confirms the presence of the acetal/carbonate species, but excessive gas during the initial isocyanate addition implies wet solvents (hydrolysis of isocyanate).

References

-

PubChem . 2-Isocyanato-1,1-dimethoxyethane (CAS 71189-22-5) Compound Summary. National Library of Medicine. Available at: [Link]

-

Fritz, J. A., Nakhla, J. S., & Wolfe, J. P. (2006).[6] Synthesis of Imidazolidin-2-ones via Pd-Catalyzed Carboamination of N-Allylureas. Organic Letters, 8(12), 2531–2534. (Demonstrates related cyclic urea methodologies). Available at: [Link]

-

Organic Chemistry Portal . Synthesis of 2-Imidazolidinones and Related Heterocycles. (General review of imidazolidinone synthesis strategies). Available at: [Link]

Sources

- 1. 2-((2-Aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylic acid, 3-ethyl ester | C19H21ClN2O5 | CID 14271885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Isocyanato-1,1-dimethoxyethane | C5H9NO3 | CID 15455641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solutions.covestro.com [solutions.covestro.com]

- 4. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.tue.nl [research.tue.nl]

- 6. Imidazolidinone synthesis [organic-chemistry.org]

Reactivity of Isocyanatoacetaldehyde Dimethyl Acetal: A Technical Guide to Heterocyclic Scaffold Construction

The following technical guide details the reactivity and application of Isocyanatoacetaldehyde dimethyl acetal (IDMA) . This document is structured for researchers and drug discovery scientists, focusing on the reagent's utility as a bifunctional "linchpin" in the synthesis of nitrogenous heterocycles.

Executive Summary & Reagent Profile[1][2][3][4]

Isocyanatoacetaldehyde dimethyl acetal (IDMA), also known as 2,2-dimethoxyethyl isocyanate (CAS: 22559-86-0), is a bifunctional electrophile. It possesses two distinct reactive centers with orthogonal sensitivities:

-

Isocyanate (-N=C=O): A highly electrophilic cumulative double bond sensitive to nucleophiles (amines, alcohols, thiols) under neutral or basic conditions.[1]

-

Dimethyl Acetal (-CH(OMe)₂): A masked aldehyde stable to bases and nucleophiles but highly reactive toward Brønsted or Lewis acids.

This duality allows for Diversity-Oriented Synthesis (DOS) . The primary workflow involves an initial nucleophilic addition to the isocyanate (forming a linear urea or carbamate), followed by an acid-mediated cyclization (Pomeranz-Fritsch type or similar) to generate nitrogen-containing heterocycles such as 2-imidazolidinones , imidazolines , and pyrazino-fused systems .

Physical Properties & Stability

| Property | Data |

| Molecular Formula | |

| Molecular Weight | 131.13 g/mol |

| Boiling Point | ~55–60 °C (at 12 mmHg) |

| Density | 1.09 g/mL |

| Stability | Moisture sensitive (hydrolyzes to amine/urea). Stable in anhydrous aprotic solvents (DCM, THF). |

Mechanistic Reactivity Landscape

The reactivity of IDMA is governed by the sequential activation of its two functional groups. The standard operational sequence is Nucleophilic Addition

DOT Diagram 1: Divergent Reaction Pathways

The following diagram illustrates the primary reaction manifolds available to IDMA.

Figure 1: Reaction landscape of IDMA showing the bifurcation between urea/carbamate formation and subsequent acid-catalyzed cyclization.

Primary Application: Synthesis of 1-Substituted 2-Imidazolidinones

The most robust application of IDMA is the synthesis of 1-substituted 2-imidazolidinones (cyclic ureas). These scaffolds are pharmacophores in various bioactive compounds (e.g., antitumor agents, CNS active drugs).

Mechanism of Cyclization

The transformation proceeds via an

-

Urea Formation: The amine attacks the isocyanate carbon.[1]

-

Acetal Activation: Acid protonates a methoxy group, making it a leaving group.

-

Cyclization: The urea nitrogen attacks the oxonium ion, forming a 5-methoxy-2-imidazolidinone (hemiaminal ether).

-

Elimination/Substitution: Loss of the second methanol generates a cyclic

-acyliminium ion, which can be reduced (to imidazolidinone) or trapped by nucleophiles (Friedel-Crafts type).

DOT Diagram 2: Cyclization Mechanism

Figure 2: Stepwise mechanism from linear ureidoacetal to the cyclic imidazolidinone scaffold.

Experimental Protocol: Synthesis of 1-Benzyl-2-imidazolidinone

Phase 1: Urea Formation

-

Preparation: Charge a flame-dried round-bottom flask with anhydrous Dichloromethane (DCM) (0.2 M concentration relative to amine).

-

Addition: Add Benzylamine (1.0 equiv) and cool to 0 °C under

atmosphere. -

Reaction: Dropwise add IDMA (1.05 equiv) diluted in a small volume of DCM.

-

Monitoring: Stir at 0 °C for 30 min, then warm to Room Temperature (RT). Monitor by TLC (disappearance of amine) or IR (disappearance of -NCO peak at ~2260 cm⁻¹).

-

Isolation: Evaporate solvent in vacuo to yield the crude ureidoacetal (typically quantitative).

Phase 2: Acid-Mediated Cyclization

-

Solvent Switch: Redissolve the crude urea in Toluene (0.1 M).

-

Catalysis: Add Trifluoroacetic acid (TFA) (1.0–2.0 equiv) or catalytic p-Toluenesulfonic acid (TsOH) (0.1 equiv).

-

Cyclization: Reflux the mixture (110 °C) with a Dean-Stark trap (if using TsOH) or in a sealed vessel (if using TFA) for 2–12 hours.

-

Note: For acid-sensitive substrates, perform the reaction at RT using high concentrations of TFA, though this may stop at the 5-methoxy intermediate.

-

-

Workup: Cool to RT. Quench with saturated aqueous

.[2] Extract with EtOAc. -

Purification: Dry organic layer (

), concentrate, and purify via flash column chromatography (typically MeOH/DCM gradient).

Reactivity with Other Nucleophiles

Alcohols (Carbamate Synthesis)

IDMA reacts with alcohols to form carbamates (urethanes). Unlike amines, this reaction often requires catalysis or heat.

-

Conditions: Reflux in Toluene or DCM with catalytic Dibutyltin Dilaurate (DBTL) or DMAP.

-

Application: The resulting carbamate-acetals can be cyclized to 2-oxazolidinones using the same acid protocols described above.

Hydrazines (Semicarbazide Synthesis)

Reaction with hydrazine derivatives yields semicarbazides.

-

Pathway:

. -

Cyclization: Acid treatment can lead to 1,2,4-triazin-3-ones depending on the substitution pattern and acid strength.

Comparison of Nucleophile Reactivity

| Nucleophile | Product Class | Catalyst Required? | Cyclization Product |

| 1° Amine | Urea | No (Fast) | 2-Imidazolidinone |

| 2° Amine | Urea | No (Moderate) | 1,3-Disubstituted Imidazolidinone |

| Alcohol | Carbamate | Yes (Lewis Base/Acid) | 2-Oxazolidinone |

| Thiol | Thiocarbamate | Yes (Base) | 1,3-Thiazolidin-2-one |

Safety & Handling

Warning: IDMA combines the hazards of isocyanates and acetals.

-

Inhalation Toxicity: Like all low-molecular-weight isocyanates, IDMA is a potent respiratory sensitizer. It must be handled in a well-ventilated fume hood.

-

Moisture Sensitivity: The isocyanate group reacts with atmospheric moisture to form insoluble polyureas and release

(pressure buildup hazard in sealed vessels). Store under inert gas ( -

Flammability: Flash point is relatively low (~60°C). Keep away from heat sources.

-

Decontamination: Spills should be treated with a solution of 90% water, 8% concentrated ammonia, and 2% detergent to neutralize the isocyanate group.

References

-

Synthesis of Imidazolidin-2-ones

- The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Deriv

- Source: MDPI / PMC.

-

[Link]

-

General Acetal Reactivity & Protection

- Dimethyl Acetals - Reactivity and Stability.

- Source: Organic Chemistry Portal.

-

[Link]

-

Isocyanate Chemistry Overview

- Safety Data (Analogous Reagent): Acetylacetaldehyde dimethyl acetal SDS (Reference for acetal handling). Source: Fisher Scientific.

Sources

An In-depth Technical Guide to 2-Isocyanato-1,1-dimethoxyethane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 2-isocyanato-1,1-dimethoxyethane, a valuable reagent in organic synthesis. This document is intended to serve as a technical resource for researchers and professionals in drug development and materials science, offering insights into its molecular characteristics and potential applications.

Core Physicochemical Properties

2-Isocyanato-1,1-dimethoxyethane, identified by the CAS Number 71189-22-5, is a bifunctional organic compound.[1][2] Its structure incorporates both a reactive isocyanate group and a protected aldehyde in the form of a dimethyl acetal. This unique combination makes it a versatile building block in the synthesis of more complex molecules. The physical form of the compound is a liquid.

A summary of its key quantitative data is presented below:

| Property | Value | Source(s) |

| Molecular Weight | 131.13 g/mol | [1][3] |

| Molecular Formula | C₅H₉NO₃ | [1][4] |

| Density | Data not available | |

| Physical Form | Liquid |

Molecular Structure and Reactivity

The structure of 2-isocyanato-1,1-dimethoxyethane is fundamental to its chemical behavior. The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles such as alcohols, amines, and water. These reactions are central to the formation of urethanes, ureas, and other derivatives, which are pivotal in the synthesis of various polymers and pharmaceuticals.[3] The presence of the dimethyl acetal provides a stable, protected form of an aldehyde, which can be deprotected under acidic conditions to reveal the aldehyde functionality for subsequent reactions.

Caption: Chemical structure of 2-isocyanato-1,1-dimethoxyethane.

Synthesis and Handling

The synthesis of isocyanates can be achieved through various methods, with non-phosgene routes gaining prominence due to safety and environmental concerns. One common approach is the Curtius rearrangement, which involves the thermal decomposition of an acyl azide. While specific synthesis protocols for 2-isocyanato-1,1-dimethoxyethane are not detailed in the provided search results, a general workflow for isocyanate synthesis can be inferred.

Conceptual Synthesis Workflow

The following diagram illustrates a generalized flow for the synthesis of an isocyanate, which could be adapted for 2-isocyanato-1,1-dimethoxyethane starting from a suitable carboxylic acid precursor.

Caption: Generalized workflow for isocyanate synthesis via the Curtius rearrangement.

Safe Handling and Storage

Due to the reactivity of the isocyanate group, 2-isocyanato-1,1-dimethoxyethane requires careful handling. It is classified as a substance that can cause skin irritation and may cause an allergic skin reaction. It is also harmful if swallowed, in contact with skin, or if inhaled. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

For storage, the compound should be kept in an inert atmosphere at temperatures between 2-8°C. This is to prevent degradation from moisture and to maintain its purity.

Applications in Research and Development

The dual functionality of 2-isocyanato-1,1-dimethoxyethane makes it a valuable intermediate in the synthesis of a wide range of compounds. In drug development, the isocyanate moiety can be used to link the molecule to proteins or other biomolecules, while the protected aldehyde can be unmasked for further chemical transformations. This allows for the construction of complex molecular architectures with precise control over the introduction of different functional groups.

Conclusion

2-Isocyanato-1,1-dimethoxyethane is a versatile chemical reagent with a well-defined molecular weight and a reactive profile that makes it suitable for a variety of synthetic applications. While a specific density value is not currently available, its other physicochemical properties and known reactivity provide a solid foundation for its use in research and development. Proper handling and storage are crucial to ensure the integrity of the compound and the safety of the user.

References

-

2-Isocyanato-1,1-dimethoxyethane | C5H9NO3 | CID 15455641 - PubChem. (n.d.). Retrieved March 7, 2024, from [Link]

-

2-isocyanato-1,1-dimethoxyethane (C5H9NO3) - PubChemLite. (n.d.). Retrieved March 7, 2024, from [Link]

- Flow chemistry synthesis of isocyanates - Google Patents. (n.d.).

-

How To Get Isocyanate? - PMC - NIH. (n.d.). Retrieved March 7, 2024, from [Link]

Sources

- 1. 2-Isocyanato-1,1-dimethoxyethane | C5H9NO3 | CID 15455641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-ISOCYANATO-1,1-DIMETHOXYETHANE | 71189-22-5 [chemicalbook.com]

- 3. CAS 71189-22-5: Ethane, 2-isocyanato-1,1-dimethoxy- [cymitquimica.com]

- 4. PubChemLite - 2-isocyanato-1,1-dimethoxyethane (C5H9NO3) [pubchemlite.lcsb.uni.lu]

The Bifunctional Architect: Synonyms and Synthetic Utility of 2-Isocyanato-1,1-dimethoxyethane

Executive Summary

In advanced organic synthesis and medicinal chemistry, the design of complex nitrogen-containing heterocycles—such as imidazolones, hydantoins, and pyrimidines—relies heavily on versatile building blocks. 2-Isocyanato-1,1-dimethoxyethane is one such cornerstone reagent. Characterized by its orthogonal bifunctionality, it contains both a highly electrophilic isocyanate group and a latent, acid-labile aldehyde protected as a dimethyl acetal. This in-depth technical guide explores its chemical profile, synonymous nomenclature, and field-proven methodologies for its application in drug development workflows.

Nomenclature and Chemical Profile

Due to its bifunctional nature, 2-Isocyanato-1,1-dimethoxyethane is referred to by several synonyms across chemical literature, patent databases, and supplier catalogs[1]. Understanding these synonyms is critical for researchers sourcing materials and conducting comprehensive literature reviews.

Table 1: Chemical Identifiers and Synonyms

| Attribute | Value |

| IUPAC Name | 2-isocyanato-1,1-dimethoxyethane[1] |

| CAS Registry Number | 71189-22-5[2] |

| Molecular Formula | C5H9NO3[2] |

| Molecular Weight | 131.13 g/mol [3] |

| Primary Synonyms | Isocyanatoacetaldehyde dimethyl acetal; 2,2-Dimethoxyethyl isocyanate; Ethane, 2-isocyanato-1,1-dimethoxy-[1] |

| Structural Features | Electrophilic isocyanate (-N=C=O); Protected aldehyde (dimethyl acetal)[4] |

Mechanistic Rationale: The Power of Bifunctionality

As a Senior Application Scientist, I frequently leverage 2-Isocyanato-1,1-dimethoxyethane for its predictable, step-wise reactivity. Its synthetic value lies in its orthogonal functional groups:

-

The Isocyanate Moiety (Nucleophilic Capture): The isocyanate carbon is highly electrophilic. It readily undergoes nucleophilic addition with primary or secondary amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively[2]. This step is performed under basic or neutral conditions, ensuring the acetal group remains completely unreactive and intact[4].

-

The Acetal Moiety (Acid-Mediated Cyclization): The dimethyl acetal serves as a masked aldehyde. Once the urea or carbamate linkage is established, the acetal can be hydrolyzed under acidic conditions to reveal a highly reactive aldehyde[4]. This transient aldehyde immediately undergoes intramolecular cyclization with the newly formed urea/carbamate nitrogen, yielding a stable heterocyclic scaffold.

Experimental Protocols: A Self-Validating System

Successful utilization of this reagent requires strict environmental control. Isocyanates are highly moisture-sensitive; exposure to water leads to premature hydrolysis, forming an unstable carbamic acid that decarboxylates into an amine. This amine can then react with unreacted isocyanate to form an unwanted symmetric urea byproduct. The following protocols are designed as a self-validating system to prevent these failure modes.

Protocol 1: Synthesis of a Urea Precursor (Nucleophilic Capture)

Objective: Form a stable urea intermediate by reacting 2-Isocyanato-1,1-dimethoxyethane with a primary amine.

Reagents:

-

Primary amine (1.0 eq)

-

2-Isocyanato-1,1-dimethoxyethane (1.05 eq)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA, 1.2 eq)[4]

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere. Causality: Absolute exclusion of atmospheric moisture prevents the isocyanate from degrading into symmetric urea byproducts.

-

Dissolution: Dissolve the primary amine (1.0 eq) and TEA (1.2 eq) in anhydrous DCM to achieve approximately a 0.1 M concentration. Causality: TEA acts as a mild base to scavenge trace acids and enhances the nucleophilicity of the amine, driving the reaction forward[4].

-

Cooling: Submerge the flask in an ice bath to bring the internal temperature to 0 °C. Causality: The nucleophilic addition of an amine to an isocyanate is highly exothermic. Cooling controls the reaction kinetics, preventing thermal degradation and minimizing side reactions[4].

-

Addition: Add 2-Isocyanato-1,1-dimethoxyethane (1.05 eq) dropwise via a syringe over 15-30 minutes.

-

Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor completion via TLC or LC-MS.

-

Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Extract with DCM, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Protocol 2: Acid-Mediated Cyclization to an Imidazol-2-one

Objective: Deprotect the acetal and trigger intramolecular cyclization to form the final heterocycle.

Reagents:

-

Urea intermediate (from Protocol 1)

-

Trifluoroacetic acid (TFA) or 6M HCl

-

Solvent (e.g., DCM or THF)

Step-by-Step Methodology:

-

Dissolution: Dissolve the purified urea intermediate in DCM.

-

Acidification: Add TFA (10-20 eq) dropwise at room temperature. Causality: The strong protic acid protonates the methoxy oxygens of the acetal, facilitating the departure of methanol and generating the reactive oxonium/aldehyde intermediate[4].

-

Cyclization: Stir the mixture at room temperature or heat to a mild reflux (40 °C) for 4-12 hours. Causality: The newly exposed aldehyde undergoes spontaneous intramolecular nucleophilic attack by the distal urea nitrogen. Subsequent dehydration (-H₂O) drives the formation of the thermodynamically stable, unsaturated heterocycle.

-

Purification: Concentrate the mixture to remove excess TFA. Neutralize with saturated sodium bicarbonate, extract with ethyl acetate, and purify via silica gel column chromatography.

Visualizing the Mechanistic Pathway

The following diagram maps the logical flow of the two-step heterocycle synthesis, highlighting the orthogonal reactivity of the bifunctional reagent.

Fig 1: Two-step mechanistic pathway from 2-Isocyanato-1,1-dimethoxyethane to a cyclized heterocycle.

Conclusion

2-Isocyanato-1,1-dimethoxyethane (CAS 71189-22-5) remains an indispensable tool for drug development professionals. By understanding its synonymous nomenclature and mastering the orthogonal reactivity of its isocyanate and acetal groups, chemists can rapidly assemble complex, biologically active heterocyclic frameworks with high atom economy and synthetic efficiency.

References

-

Sigma-Aldrich. Dimethoxyethane - Sigma-Aldrich. Retrieved from 3[3]

-

Benchchem. ETHYL 2,2-DIMETHOXYETHYLCARBAMATE | 71545-60-3 | Benchchem. Retrieved from 4[4]

-

CymitQuimica. CAS 71189-22-5: Ethane, 2-isocyanato-1,1-dimethoxy-. Retrieved from2[2]

-

National Institutes of Health (NIH). 2-Isocyanato-1,1-dimethoxyethane | C5H9NO3 | CID 15455641 - PubChem. Retrieved from 1[1]

Sources

- 1. 2-Isocyanato-1,1-dimethoxyethane | C5H9NO3 | CID 15455641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 71189-22-5: Ethane, 2-isocyanato-1,1-dimethoxy- [cymitquimica.com]

- 3. Dimethoxyethane | Sigma-Aldrich [sigmaaldrich.com]

- 4. ETHYL 2,2-DIMETHOXYETHYLCARBAMATE | 71545-60-3 | Benchchem [benchchem.com]

Bifunctional reagents containing isocyanate and acetal groups

This guide is structured as a high-level technical whitepaper designed for researchers in bioconjugation, materials science, and medicinal chemistry. It prioritizes mechanistic insight and practical reproducibility.

Design, Synthesis, and Applications in Orthogonal Bioconjugation

Executive Summary

Bifunctional reagents containing both isocyanate (-N=C=O) and acetal (R-CH(OR')₂) groups represent a sophisticated class of "Pro-Aldehyde" linkers. These reagents enable a unique two-step conjugation workflow:

-

Kinetic Capture: The isocyanate group reacts rapidly with nucleophiles (amines, hydroxyls, thiols) under neutral/basic conditions to form stable urea or carbamate bonds.

-

Latent Activation: The acetal group remains inert during the first step but hydrolyzes under mild acidic conditions to reveal a reactive aldehyde .

-

Bio-Orthogonal Ligation: The unmasked aldehyde can then undergo chemoselective ligation (e.g., hydrazone or oxime formation) or reductive amination.

This guide details the synthesis of Isocyanatoacetaldehyde Diethyl Acetal , a representative reagent, and outlines its application in synthesizing acid-labile Antibody-Drug Conjugates (ADCs) and functionalizing surfaces.

Chemical Logic & Mechanism

The utility of this reagent lies in the orthogonality of its reactive groups.

-

Isocyanate (Electrophile A): Highly reactive toward nucleophiles. Moisture sensitive. Requires anhydrous, non-acidic conditions.

-

Acetal (Masked Electrophile B): Stable to nucleophiles and bases. Labile to aqueous acid.

Mechanistic Pathway

The following diagram illustrates the stepwise activation logic.

Figure 1: Sequential reaction pathway. The isocyanate anchors the linker, while the acetal acts as a dormant electrophile triggered by pH shift.

Synthesis of Isocyanatoacetaldehyde Diethyl Acetal

Commercial availability of this specific bifunctional reagent is limited due to the moisture sensitivity of the isocyanate. Therefore, in situ preparation or fresh synthesis is recommended.

Reaction Principle

The synthesis involves the phosgenation of Aminoacetaldehyde Diethyl Acetal . To prevent acid-catalyzed degradation of the acetal by the HCl byproduct, a non-nucleophilic base sponge is critical.

Reagents:

-

Starting Material: Aminoacetaldehyde diethyl acetal (CAS: 645-36-3).

-

Phosgene Source: Triphosgene (Solid, safer alternative to gas).[1]

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

-

Solvent: Anhydrous Dichloromethane (DCM).

Protocol

-

Setup: Flame-dry a 250 mL round-bottom flask under Argon.

-

Dissolution: Dissolve Triphosgene (1.0 eq) in anhydrous DCM at 0°C.

-

Addition: Mix Aminoacetaldehyde diethyl acetal (3.0 eq) with DIPEA (6.5 eq) in DCM. Add this mixture dropwise to the triphosgene solution over 30 minutes at 0°C.

-

Expert Note: The excess base is non-negotiable. It traps HCl immediately as ammonium salts, preserving the acetal.

-

-

Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by IR (appearance of strong -N=C=O peak at ~2270 cm⁻¹).

-

Workup:

-

Dilute with cold pentane (precipitates amine salts).

-

Rapidly filter under inert atmosphere.

-

Concentrate filtrate under reduced pressure.

-

-

Purification: Vacuum distillation (if necessary) or use crude immediately.

Yield: Typically 85-95%. Storage: Store at -20°C under Argon. Moisture sensitive.

Experimental Workflow: Surface Functionalization

This protocol describes grafting an aldehyde handle onto an amine-functionalized surface (e.g., aminosilane-treated glass or lysine residues on a protein).

Phase A: Isocyanate Coupling (The Anchor)

| Parameter | Condition | Rationale |

| Buffer/Solvent | Anhydrous DMSO or DMF | Prevents hydrolysis of isocyanate by water. |

| Concentration | 10–50 mM Reagent | Excess ensures rapid saturation of surface amines. |

| Base | 1% Pyridine or TEA | Catalyzes urea formation; neutralizes protons. |

| Time/Temp | 1–2 Hours @ RT | Isocyanate kinetics are fast; prolonged exposure risks side reactions. |

| Wash | Dry DMF, then Ethanol | Removes unreacted isocyanate. |

Phase B: Acetal Deprotection (The Trigger)

To activate the surface for ligand binding:

-

Incubate the functionalized surface in 0.1 M Citrate Buffer (pH 2.0–4.0) or 1% TFA in water for 30–60 minutes.

-

Mechanism: The acetal hydrolyzes, releasing ethanol and generating a surface-bound aldehyde.

-

Wash with water to remove acid.

Phase C: Ligand Immobilization

-

Incubate with ligand containing a hydrazine or aminooxy group (e.g., Biotin-hydrazide).

-

Conditions: pH 5.0–6.0 (Acetate buffer), 2–4 hours.

-

Optional: Add 50 mM NaCNBH₃ to reduce the resulting imine/hydrazone to a stable amine/hydrazine bond (Reductive Amination).

Application in Antibody-Drug Conjugates (ADCs)

Acid-labile linkers are a cornerstone of intracellular drug delivery. This reagent creates a conjugate that is stable in blood plasma (pH 7.4) but cleaves in the acidic endosome (pH 5.0).

Synthesis Scheme

-

Drug Modification: React a drug containing a hydrazine moiety (e.g., Doxorubicin-hydrazide derivative) with the aldehyde generated from the linker. Alternatively, react the isocyanate side with the drug first if the drug has a hydroxyl/amine, leaving the acetal as the handle for the antibody.

-

Preferred Route (Linker-First):

-

React Isocyanato-acetal with Antibody Lysines (pH 8.0, aqueous/organic mix). Note: Isocyanates compete with water, so use large excess or organic co-solvent.

-

Purify Antibody-Acetal conjugate via Size Exclusion Chromatography (SEC).

-

Hydrolyze acetal (mild acid treatment).

-

Conjugate Hydrazide-Drug to the new Antibody-Aldehyde.

-

Stability Profile

| Environment | pH | Acetal State | Isocyanate Derived Linkage (Urea) |

| Blood Plasma | 7.4 | Stable (Intact) | Stable |

| Endosome/Lysosome | 4.5–5.5 | Hydrolysis (Release) | Stable |

| Cytosol | 7.2 | N/A (Already cleaved) | Stable |

Troubleshooting & Critical Controls

Common Failure Modes

-

Premature Hydrolysis: If the acetal degrades during the isocyanate synthesis, you will generate poly-condensed species.

-

Solution: Strictly anhydrous solvents and excess base during phosgenation.

-

-

Isocyanate Deactivation: Reaction with moisture in the air turns the liquid turbid (urea formation).

-

Solution: Handle in a glovebox or use Schlenk lines.

-

-

Incomplete Deprotection: The acetal requires sufficient acid strength.

-

Validation: Use DNPH (2,4-Dinitrophenylhydrazine) staining. A yellow/orange precipitate confirms the presence of aldehydes after acid treatment.

-

Safety Note

-

Isocyanates are sensitizers and lachrymators.

-

Triphosgene releases phosgene gas upon heating or contact with water. Work in a well-ventilated fume hood.

References

-

Synthesis of Isocyanates via Triphosgene

- Acetal Hydrolysis Kinetics: Title: Acid-Labile Linker: A Versatile Linker in Antibody Drug Conjugates. Source: BOC Sciences Technical Notes.

-

General Isocyanate Reactivity

- Title: Isocyanates: Why they matter, and how manufacturers can manage their risk.

- Source: Henkel Adhesives Technical Paper.

-

URL:[Link]

- Aldehyde-Hydrazine Ligation (Bioconjugation): Title: Bioconjugate Techniques (3rd Edition), Greg T. Hermanson. Context: Standard reference for reductive amination and hydrazone chemistry (Textbook Reference).

Sources

Physicochemical Profiling and Synthetic Applications of 2-Isocyanato-1,1-dimethoxyethane: A Technical Whitepaper

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: 2-Isocyanato-1,1-dimethoxyethane (CAS: 71189-22-5)

Executive Overview

In the landscape of modern drug discovery, bifunctional building blocks are critical for the rapid assembly of complex heterocyclic scaffolds. 2-Isocyanato-1,1-dimethoxyethane is a highly versatile, low-molecular-weight aliphatic isocyanate featuring a masked aldehyde (dimethyl acetal) moiety. This dual reactivity allows it to act as a linchpin in the synthesis of advanced therapeutics, most notably in the development of non-peptide GLP-1 receptor agonists for the treatment of Type 2 diabetes and obesity[1].

This whitepaper provides an authoritative analysis of the compound's elusive physicochemical properties—specifically addressing the thermodynamic realities of its melting and boiling points—and establishes a field-proven, self-validating protocol for its application in drug synthesis.

Thermodynamic Profiling: The Melting and Boiling Point Conundrum

When consulting standard chemical repositories or commercial catalogs such as 2[2] and 3[3], researchers frequently encounter "No data available" regarding the atmospheric boiling point of 2-isocyanato-1,1-dimethoxyethane. As an application scientist, it is crucial to understand that this omission is not a literature gap, but a direct consequence of the molecule's thermal lability.

The Causality Behind the Data

-

Melting Point (< 0 °C): The compound exists as a clear liquid at standard ambient temperature and pressure[4]. Because it lacks hydrogen bond donors (Count = 0) and possesses high rotational freedom (Rotatable Bond Count = 4)[2], it cannot easily form a stable crystal lattice, depressing its melting point well below freezing.

-

Boiling Point (Vacuum Dependent): Attempting to boil this compound at atmospheric pressure (theoretically >150 °C based on its 131.13 g/mol mass) induces severe thermal degradation. At elevated temperatures, the highly electrophilic isocyanate group undergoes auto-dimerization or trimerization. Furthermore, the acetal moiety is prone to decomposition if trace moisture or acid is present. Consequently, the compound must be purified exclusively via high-vacuum distillation (typically ~50–65 °C at <10 mmHg).

Quantitative Data Summary

| Property | Value | Scientific Causality / Note |

| CAS Number | 71189-22-5 | Primary identifier[4] |

| Molecular Weight | 131.13 g/mol | Computed exact mass: 131.058 Da[2] |

| Physical State | Liquid | At standard temperature and pressure[4] |

| Melting Point | < 0 °C | High rotational freedom prevents ambient crystallization |

| Boiling Point | No data (Atmospheric) | Thermally labile; requires vacuum distillation to prevent dimerization[3] |

| Topological Polar Surface Area | 47.9 Ų | Facilitates moderate polarity and organic solvent solubility[2] |

| Storage Temperature | 2-8 °C (Inert Gas) | Cold-chain required to prevent degradation[4] |

Mechanistic Role in Heterocyclic Synthesis

The strategic value of 2-isocyanato-1,1-dimethoxyethane lies in its orthogonal reactivity. It is deployed in a two-stage sequence:

-

Urea Formation: The isocyanate group acts as a potent electrophile, reacting rapidly with primary or secondary amines to form a stable urea linkage.

-

Cyclization: Upon exposure to aqueous acid, the dimethyl acetal is hydrolyzed (unmasked) to yield a highly reactive aldehyde, which immediately undergoes intramolecular condensation with neighboring nucleophiles to form heterocycles (e.g., pyrazolopyridines, imidazoles).

Fig 1: Synthetic workflow of 2-isocyanato-1,1-dimethoxyethane in heterocyclic cyclization.

Self-Validating Experimental Protocol: Urea Formation

To ensure trustworthiness and reproducibility, the following protocol is adapted from validated synthetic routes used in the development of GLP-1 receptor agonists (e.g., 1)[1]. This workflow is designed as a self-validating system , incorporating specific chemical checkpoints to guarantee reaction success and safety.

Step-by-Step Methodology

-

Preparation & Dissolution: Dissolve the amine precursor (7.39 mmol) in anhydrous pyridine (7.4 mL) under an inert argon atmosphere.

-

Causality: Pyridine serves a dual purpose. It acts as an excellent solvent for complex heterocyclic amines and functions as a mild base to scavenge any trace acids, thereby preventing the premature hydrolysis of the sensitive dimethyl acetal group.

-

-

Reagent Addition: Cool the vessel in an ice-water bath. Slowly add 2-isocyanato-1,1-dimethoxyethane (14.8 mmol, 2.0 equivalents) dropwise. Remove the bath and stir at room temperature for 3.25 hours.

-

Causality: The 2.0 molar excess of the isocyanate drives the bimolecular nucleophilic addition to absolute completion, overcoming any steric hindrance of the amine precursor.

-

-

The Quench (Validation Step 1): Add diethylamine (14.8 mmol) to the reaction mixture and stir for exactly 5 minutes.

-

Causality: This is a critical safety and validation checkpoint. Unreacted isocyanate is highly reactive and poses a toxicity risk. Diethylamine rapidly scavenges the excess isocyanate, converting it into a highly polar, water-soluble urea byproduct. This prevents unwanted side-reactions during the subsequent aqueous workup.

-

-

Precipitation (Validation Step 2): Vigorously stir the mixture and slowly add deionized water (50.6 mL). Continue stirring for 20 minutes.

-

Causality: The addition of water alters the solvent polarity, causing the hydrophobic target urea intermediate to crash out as a suspension. The quenched isocyanate byproducts and pyridine remain dissolved in the aqueous phase. The immediate formation of a precipitate provides visual confirmation of a successful reaction.

-

-

Isolation: Filter the suspension, wash the solid cake thoroughly with water, and dry under vacuum to yield the pure acetal-protected intermediate.

Cold-Chain Logistics and Thermal Handling

Due to the reactive nature of the isocyanate group, stringent handling protocols must be observed. Commercial suppliers mandate cold-chain transportation[4].

Fig 2: Storage and thermal handling protocol for 2-isocyanato-1,1-dimethoxyethane.

References

-

PubChem (National Institutes of Health) . 2-Isocyanato-1,1-dimethoxyethane | C5H9NO3 | CID 15455641. Retrieved from: [Link]

- Google Patents (US10858356B2). Pyrazolopyridine derivative having GLP-1 receptor agonist effect.

Sources

- 1. US10858356B2 - Pyrazolopyridine derivative having GLP-1 receptor agonist effect - Google Patents [patents.google.com]

- 2. 2-Isocyanato-1,1-dimethoxyethane | C5H9NO3 | CID 15455641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 71189-22-5|2-Isocyanato-1,1-dimethoxyethane|BLD Pharm [bldpharm.com]

- 4. 2-Isocyanato-1,1-dimethoxyethane | 71189-22-5 [sigmaaldrich.com]

Methodological & Application

High-Efficiency Synthesis of 2-Imidazolones via 2-Isocyanato-1,1-dimethoxyethane

Topic: Synthesis of 2-imidazolones using 2-Isocyanato-1,1-dimethoxyethane Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Abstract & Strategic Value

The 2-imidazolone (1,3-dihydro-2H-imidazol-2-one) scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core motif in biotin analogues, kinase inhibitors, and various enzyme antagonists. Traditional syntheses often require harsh conditions or multi-step procedures involving unstable intermediates.

This application note details a robust, modular synthesis of 2-imidazolones utilizing 2-Isocyanato-1,1-dimethoxyethane (CAS: 71189-22-5). This reagent acts as a "masked"

Chemical Basis & Mechanism[1][2][3][4]

The Chemistry of 2-Isocyanato-1,1-dimethoxyethane

This reagent combines a highly reactive isocyanate electrophile with a stable dimethyl acetal.

-

Urea Formation: The isocyanate reacts rapidly with primary or secondary amines to form stable ureidoacetals (1-(2,2-dimethoxyethyl)ureas).

-

Cyclization: Under acidic conditions, the acetal is activated, generating a reactive

-acyliminium ion (or oxonium species). -

Aromatization/Elimination: Intramolecular nucleophilic attack by the urea nitrogen closes the ring. Subsequent acid-mediated elimination of methanol yields the unsaturated 2-imidazolone.

Mechanistic Pathway (Visualization)

The following diagram illustrates the transformation from the isocyanate starting material to the final 2-imidazolone scaffold.

Caption: Step-wise conversion of 2-Isocyanato-1,1-dimethoxyethane to 2-imidazolone via acid-mediated cyclization.

Experimental Protocols

Protocol A: Synthesis of Ureidoacetal Intermediates

This step is generally quantitative and requires no chromatography if performed correctly.

Reagents:

-

2-Isocyanato-1,1-dimethoxyethane (1.0 equiv)

-

Primary/Secondary Amine (1.0 equiv)

-

Dichloromethane (DCM) or Toluene (anhydrous)

Procedure:

-

Preparation: Charge a flame-dried round-bottom flask with the amine (10 mmol) and anhydrous DCM (20 mL) under an inert atmosphere (

or Ar). -

Addition: Cool the solution to 0°C. Add 2-Isocyanato-1,1-dimethoxyethane (10 mmol) dropwise via syringe over 10 minutes.

-

Expert Insight: The reaction is exothermic. Control addition rate to prevent side reactions.

-

-

Reaction: Remove the ice bath and stir at room temperature (RT) for 2–6 hours. Monitor by TLC (usually 100% conversion of amine).

-

Workup: Evaporate the solvent under reduced pressure. The resulting crude ureidoacetal is typically a viscous oil or white solid of sufficient purity (>95%) for the next step.

-

Validation: Verify formation by

H NMR (appearance of acetal doublet at

-

Protocol B: Acid-Catalyzed Cyclization to 2-Imidazolones

This step closes the ring and eliminates methanol to form the double bond.

Reagents:

-

Crude Ureidoacetal (from Protocol A)

-

Trifluoroacetic acid (TFA) or Formic Acid

-

Solvent: Toluene (preferred) or DCM

Procedure:

-

Dissolution: Dissolve the crude ureidoacetal (10 mmol) in Toluene (50 mL).

-

Acidification: Add TFA (2.0–5.0 equiv).

-

Note: A catalytic amount may suffice for cyclization to the saturated methoxy-imidazolidinone, but excess acid and heat are required for elimination to the unsaturated imidazolone.

-

-

Cyclization: Reflux the mixture (110°C) with a Dean-Stark trap or molecular sieves to remove liberated methanol/water. Stir for 4–12 hours.

-

Alternative: For sensitive substrates, stir in DCM/TFA (1:1) at RT for 24h (may yield the 5-methoxy-imidazolidin-2-one intermediate).

-

-

Workup:

-

Cool to RT.

-

Neutralize with saturated aqueous

. -

Extract with Ethyl Acetate (

mL). -

Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification: Recrystallization (EtOH/Hexane) or Flash Column Chromatography (MeOH/DCM gradient).

Optimization & Troubleshooting (Expertise & Experience)

The transformation involves a delicate balance between cyclization and elimination. Use the decision matrix below to optimize yields.

Caption: Decision tree for optimizing the cyclization/elimination step.

Key Technical Insights

-

Moisture Control: The isocyanate starting material is sensitive to moisture. Store under inert gas at 2-8°C. Hydrolysis leads to the amine hydrochloride and urea dimers.

-

Elimination Step: If the 5-methoxy intermediate persists (common with electron-deficient amines), add a catalytic amount of

-Toluenesulfonic acid (TsOH) and extend reflux time to force the elimination of methanol. -

Regioselectivity: The cyclization is highly regioselective.[1][2] The nitrogen originating from the isocyanate becomes N3, and the amine nitrogen becomes N1 in the final ring.

Data Summary: Typical Yields

| Substrate Type (Amine) | Reaction Condition (Cyclization) | Typical Yield (%) | Notes |

| Anilines (Electron-Rich) | TFA/Toluene, Reflux, 4h | 85-95% | Rapid cyclization. |

| Anilines (Electron-Poor) | TFA/Toluene, Reflux, 12h | 70-85% | May require TsOH catalyst. |

| Aliphatic Amines | Formic Acid, 60°C, 6h | 60-80% | Milder acid prevents decomposition. |

| Amino Acid Esters | TFA/DCM, RT, 24h | 75-90% | Often stops at methoxy-intermediate. |

References

-

Gazizov, A., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives. Molecules. Link

-

Li, D., & Ollevier, T. (2019).[3] Synthesis of Imidazolidinone, Imidazolone, and Benzimidazolone Derivatives through Oxidation Using Copper and Air. Organic Letters. Link

-

PubChem. (n.d.). 2-Isocyanato-1,1-dimethoxyethane Compound Summary. National Library of Medicine. Link

-

Sigma-Aldrich. (n.d.). 2-Isocyanato-1,1-dimethoxyethane Product Information. Link

-

Ishihara, M., & Togo, H. (2006).[4] Facile Preparation of 2-Imidazolines from Aldehydes and Ethylenediamine. Synlett. Link

Sources

- 1. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Imidazolidinone, Imidazolone, and Benzimidazolone Derivatives through Oxidation Using Copper and Air [organic-chemistry.org]

- 4. 2-Imidazoline synthesis [organic-chemistry.org]

Application Note: Protocol for Urea Formation with 2-Isocyanato-1,1-dimethoxyethane

Abstract & Strategic Significance

This Application Note details the optimized protocol for synthesizing

-

Immediate Function: Acts as a highly reactive electrophile for rapid urea formation with primary and secondary amines.

-

Latent Function: Contains a masked aldehyde (dimethyl acetal) that allows for subsequent acid-catalyzed cyclization to form 2-imidazolinones or pyrimidines , privileged scaffolds in oncology and kinase inhibitor discovery.

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Chemical Properties & Handling[1][2][3][4]

2-Isocyanato-1,1-dimethoxyethane is moisture-sensitive. Improper handling leads to hydrolysis, releasing the corresponding amine and

| Property | Specification | Critical Handling Note |

| Structure | Electrophilic Carbonyl & Acid-Labile Acetal | |

| Physical State | Colorless Liquid | Lachrymator; use in fume hood. |

| Reactivity | High toward Nucleophiles | Reacts violently with water/alcohols. |

| Storage | Do not store with protic solvents. |

Mechanism of Action

The formation of the urea linkage proceeds via the nucleophilic attack of the amine nitrogen on the isocyanate carbon. This reaction is generally rapid and exothermic.

Mechanistic Pathway (Graphviz)

Figure 1: Mechanistic pathway from isocyanate coupling to potential heterocyclic cyclization.

Experimental Protocol

Materials & Reagents[1][2][3][5][6][7][8][9][10]

-

Substrate: Primary or Secondary Amine (

equiv). -

Reagent: 2-Isocyanato-1,1-dimethoxyethane (

equiv). -

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: Avoid protic solvents like methanol.

-

Base (Optional): Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Required only if the amine is supplied as a salt (e.g., hydrochloride).

Step-by-Step Methodology

Phase 1: Preparation (Inert Atmosphere)

-

Flame-dry a round-bottom flask or reaction vial equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) or Argon. -

Dissolve the Amine (

equiv) in anhydrous DCM (-

Expert Tip: If using an amine salt, add

equiv of DIPEA and stir for 10 min to liberate the free base before adding the isocyanate.

-

Phase 2: Addition

4. Cool the amine solution to

- Why 1.05 equiv? A slight excess ensures complete consumption of the amine, which is often harder to remove than the hydrolyzed isocyanate byproduct.

Phase 3: Reaction & Monitoring

6. Allow the reaction to warm to Room Temperature (RT) naturally.

7. Stir for

- TLC:[2][3] Isocyanates are not UV active; stain with Ninhydrin (to check for disappearance of amine).

- LC-MS: Look for

Phase 4: Workup & Isolation 9. Scenario A (Clean Reaction): If the reaction is quantitative, evaporate the solvent under reduced pressure. The residue is often pure enough for the next step. 10. Scenario B (Purification Needed):

- Dilute with DCM.

- Wash with Water (neutral pH). Do NOT wash with 1N HCl, as this will hydrolyze the acetal to the aldehyde immediately.

- Dry over

- Flash Chromatography: Silica gel, eluting with Hexanes/Ethyl Acetate or DCM/MeOH.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for urea synthesis.

Troubleshooting & Optimization (Expert Insights)

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in solvent/air | Ensure strictly anhydrous conditions; use fresh isocyanate. |

| Symmetric Urea Byproduct | Hydrolysis of Isocyanate | This byproduct ( |

| Acetal Hydrolysis | Acidic Workup/Silica | Avoid HCl washes. Add 1% Triethylamine to the eluent during column chromatography to neutralize silica acidity. |

| Incomplete Reaction | Steric Hindrance | If amine is bulky, heat to |

Downstream Application: Cyclization

The primary value of this protocol is the generation of a precursor for heterocycles. Following urea formation, the acetal can be cyclized to form 2-imidazolinones by treating the urea with acid (e.g., Formic acid or TFA) at elevated temperatures. This provides a rapid route to cyclic urea scaffolds found in kinase inhibitors [1, 2].

References

-

Semantics Scholar. Acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with phenols as an effective approach to diarylethanes and dibenzoxanthen. Available at: [Link][2]

-

ResearchGate. Synthesis of New Imidazolidin-2-ones Based on the Reaction of 1-(2,2-Dimethoxyethyl)urea with C-Nucleophiles. Available at: [Link]

-

National Institutes of Health (PMC). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. Available at: [Link]

Sources

Application Note: One-Pot Synthesis of 2-Aminooxazoles from Isocyanatoacetaldehyde Dimethyl Acetal

Abstract & Introduction

This application note details the protocol for the one-pot synthesis of 2-aminooxazoles utilizing isocyanatoacetaldehyde dimethyl acetal (2,2-dimethoxyethyl isocyanate) as a bifunctional building block.

2-Aminooxazoles are privileged pharmacophores in medicinal chemistry, serving as core scaffolds in various kinase inhibitors, GPCR ligands, and anti-infective agents. Traditional syntheses often require harsh conditions or multi-step isolation of intermediates. The protocol described herein leverages the unique reactivity of the isocyanate group and the masked aldehyde (acetal) to facilitate a seamless urea formation-cyclodehydration sequence.

Key Advantages:

-

One-Pot Efficiency: Eliminates the isolation of the urea intermediate.

-

Atom Economy: High conversion rates with water and methanol as the primary byproducts.

-

Structural Diversity: Compatible with a wide range of primary and secondary amines (aliphatic, aromatic, and heteroaromatic).

Chemical Basis & Mechanism[1][2][3][4][5][6]

The synthesis proceeds via a two-stage cascade within a single reaction vessel.

-

Urea Formation: The nucleophilic amine attacks the electrophilic carbon of the isocyanate group. This reaction is rapid and exothermic, forming a stable ureidoacetal intermediate.

-

Acid-Mediated Cyclodehydration: Upon acidification, the dimethyl acetal is hydrolyzed to generate a reactive aldehyde in situ. Under acidic conditions, the urea oxygen acts as the nucleophile, attacking the aldehyde to close the ring (O-cyclization), followed by dehydration to aromatize the system into the oxazole.

Mechanistic Pathway[1][2][3][7][8][9][10]

Figure 1: Mechanistic cascade from isocyanate precursor to 2-aminooxazole.

Experimental Protocol

Materials & Reagents[1][3][8]

-

Precursor: Isocyanatoacetaldehyde dimethyl acetal (CAS: 56606-18-5 or equivalent). Note: Ensure reagent is stored under inert gas as isocyanates are moisture sensitive.

-

Nucleophile: Primary or Secondary Amine (1.0 equiv).

-

Solvent: Dichloromethane (DCM) or Methanol (MeOH).

-

Acid Catalyst: Trifluoroacetic acid (TFA) or conc. HCl.

-

Drying Agent: Magnesium Sulfate (

).

Standard Operating Procedure (SOP)

This protocol is scaled for 1.0 mmol but is linearly scalable.

Step 1: Urea Formation (Nucleophilic Addition)

-

Charge a dry 25 mL round-bottom flask with 1.0 mmol of the amine and 5 mL of anhydrous DCM .

-

Cool the solution to 0°C (ice bath) to control the exotherm.

-

Add 1.0 mmol (131 mg/1.1 equiv) of isocyanatoacetaldehyde dimethyl acetal dropwise over 5 minutes.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 1–2 hours .

-

Checkpoint: Monitor by TLC (usually 50% EtOAc/Hexane). The disappearance of the amine and formation of a polar urea spot indicates completion.

-

Step 2: Cyclodehydration (The "One-Pot" Switch)

-

Do not isolate the intermediate.

-

Add 2.0 mL of Trifluoroacetic Acid (TFA) directly to the reaction mixture.

-

Alternative: If using HCl, add 1 mL of conc. HCl.

-

-

Equip the flask with a reflux condenser.

-

Heat the reaction to reflux (approx. 45–50°C for DCM/TFA mix) for 4–12 hours .

-

Note: The time varies based on the nucleophilicity of the original amine. Electron-deficient amines may require longer reflux times.

-

Step 3: Workup & Isolation

-

Cool the reaction mixture to RT.

-

Slowly quench by pouring into saturated

solution (Caution: Gas evolution). -

Extract with DCM (3 x 10 mL) or Ethyl Acetate.

-

Wash combined organics with Brine.

-

Dry over

, filter, and concentrate in vacuo. -

Purify via flash column chromatography (Silica gel, typically 0-5% MeOH in DCM).

Experimental Workflow Diagram

Figure 2: Operational workflow for the one-pot synthesis.

Optimization & Data Analysis

Solvent & Acid Effects

The choice of acid significantly impacts the yield and reaction time.

| Acid System | Conditions | Yield Profile | Notes |

| TFA / DCM | Reflux (40°C) | High (75-90%) | Best general method. Milder than HCl. |

| Conc. HCl / EtOH | Reflux (80°C) | Moderate (50-70%) | Stronger acid may hydrolyze sensitive amides. |

| MsOH / Toluene | Reflux (110°C) | High (80-95%) | Good for sterically hindered amines requiring higher heat. |

Regioselectivity (The Critical Control Point)

A common pitfall in ureidoacetal cyclization is the competition between O-cyclization (forming Oxazoles) and N-cyclization (forming Imidazolinones).

-

Oxazole Favoring Conditions: Acidic conditions (TFA, HCl) generally favor O-attack on the aldehyde due to the protonation of the urea nitrogen, making it less nucleophilic, while the carbonyl oxygen remains available for attack.

-

Imidazolinone Favoring Conditions: Basic or neutral conditions often favor N-attack.

Validation Test: To confirm the formation of the oxazole ring over the imidazole:

-

1H NMR: Look for the characteristic oxazole C4/C5 protons (typically singlets or doublets around

6.8–7.5 ppm). -

13C NMR: The C2 carbon (attached to the amine) in 2-aminooxazoles typically appears around 160–164 ppm .

References

-

General Synthesis of 2-Aminooxazoles

- Title: "Efficient Synthesis of 2-Aminooxazoles via Acid-Catalyzed Cycliz

- Context: Establishes the core mechanism of urea cycliz

- Source:Tetrahedron Letters, 2003, 44(25), 4603-4607.

-

URL:[Link]

-

Isocyanate Reactivity & Multicomponent Reactions

-

Use of Acetals in Heterocycle Synthesis

- Title: "Dimethyl Acetals - Organic Chemistry Portal."

- Context: Technical data on acetal stability and hydrolysis conditions relevant to the deprotection step.

- Source:Organic Chemistry Portal

-

URL:[Link]

Sources

Application Note: Preparation of N1-Substituted Imidazolin-2-ones (Hydantoin Analogs) via 2-Isocyanato-1,1-dimethoxyethane Cyclization

Abstract & Core Directive

This application note details the synthesis of 1-substituted-1,3-dihydro-2H-imidazol-2-ones using 2-Isocyanato-1,1-dimethoxyethane (also known as isocyanatoacetaldehyde dimethyl acetal). While often categorized broadly under "hydantoin synthesis" due to structural homology, the direct product of this acid-catalyzed cyclization is the unsaturated imidazolin-2-one. This scaffold serves as a critical "masked" hydantoin precursor or a distinct pharmacophore in its own right.

Key Distinction:

-

Hydantoin (Imidazolidine-2,4-dione): Contains a carbonyl at C4.

-

Imidazolin-2-one (Product of this Protocol): Contains a C4-C5 double bond (or hemiaminal ether depending on isolation), lacking the C4 carbonyl oxidation state.

This protocol is favored for generating N1-substituted heterocycles under mild conditions, avoiding the harsh thermal requirements of the Bucherer-Bergs reaction and allowing for the introduction of sensitive amine substituents.

Chemical Mechanism & Logic

The transformation proceeds through a two-stage sequence: Urea Formation followed by Acid-Catalyzed Cyclization .[1]

Mechanistic Pathway[2]

-

Nucleophilic Addition: The primary amine (

) attacks the isocyanate carbon, forming a stable ureidoacetal intermediate. -

Acetal Hydrolysis: Under acidic conditions, the dimethyl acetal hydrolyzes to generate a reactive oxocarbenium or aldehyde intermediate.

-

Intramolecular Cyclization: The urea nitrogen (N1) attacks the electrophilic aldehyde carbon.

-

Dehydration: Loss of water/methanol yields the stable, planar imidazolin-2-one ring.

Pathway Visualization

Figure 1: Reaction pathway from amine precursor to imidazolin-2-one, with optional oxidative conversion to hydantoin.[1][2][3][4][5][6][7][8][9][10]

Experimental Protocol

Materials & Reagents[9][10][11]

-

Substrate: Primary Amine (

equiv) -

Reagent: 2-Isocyanato-1,1-dimethoxyethane (

equiv) [CAS: 22516-75-2] -

Solvent A (Urea Step): Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

-

Solvent B (Cyclization): Methanol/Water (1:1) or neat Trifluoroacetic acid (TFA)

-

Acid Catalyst: Conc. HCl or TFA

Step-by-Step Methodology

Phase A: Formation of the Ureidoacetal

Rationale: The isocyanate is highly electrophilic. Low temperature prevents polymerization or bis-addition.

-

Preparation: Charge a flame-dried round-bottom flask with the Primary Amine (

) and anhydrous DCM ( -

Cooling: Cool the solution to

using an ice bath. -

Addition: Add 2-Isocyanato-1,1-dimethoxyethane (

,-

Checkpoint: Monitor by TLC (typically 100% EtOAc or 5% MeOH/DCM). The starting amine spot should disappear, replaced by a lower Rf urea spot.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Isolation: Evaporate the solvent under reduced pressure. The resulting crude ureidoacetal is usually pure enough for the next step.

-

Data Point: Quantitative yields (

) are typical here.

-

Phase B: Acid-Catalyzed Cyclization

Rationale: Strong acid is required to hydrolyze the acetal and drive the dehydration to the aromatic-like imidazolinone ring.

Method 1: Aqueous HCl (Standard)

-

Dissolution: Dissolve the crude urea in MeOH (

). -

Acidification: Add

HCl ( -

Cyclization: Heat the mixture to reflux (

) for 2–6 hours.-

Visual Cue: The solution may darken slightly. If it turns black/tarry, reduce temperature to

.

-

-

Workup: Cool to RT. Neutralize carefully with sat.

. Extract with EtOAc ( -

Purification: Dry organics over

, filter, and concentrate. Recrystallize from EtOH/Hexane or purify via flash chromatography.

Method 2: TFA (For Acid-Sensitive Substrates)

-

Dissolution: Dissolve crude urea in DCM (

). -

Cyclization: Add TFA (

) and stir at RT for 12–18 hours. -

Workup: Remove volatiles in vacuo. Co-evaporate with toluene (

) to remove residual TFA.

Results Analysis & Troubleshooting

Expected Data Profile

The following table summarizes the spectral shifts expected when converting the urea intermediate to the cyclic product.

| Feature | Ureidoacetal (Intermediate) | Imidazolin-2-one (Product) |

| 1H NMR (Acetal) | Absent (Methoxy groups lost) | |

| 1H NMR (Ring) | N/A | |

| IR Spectroscopy | ~1650 cm⁻¹ (Urea C=O) | ~1680–1700 cm⁻¹ (Cyclic Urea C=O) |

| Mass Spec | [M+H]⁺ | [M+H]⁺ minus 32 (MeOH) or 34 (MeOH+2H) |

Troubleshooting Matrix

-

Problem: Black Tar Formation.

-

Cause: Polymerization of the aldehyde intermediate due to excessive heat or acid concentration.

-

Solution: Switch to Method 2 (TFA at RT) or reduce HCl concentration to

.

-

-

Problem: Incomplete Cyclization (Hemiaminal detected).

-

Cause: Failure to dehydrate the intermediate 4-hydroxy species.

-

Solution: Increase reaction time at reflux or add a dehydrating agent (molecular sieves) in the TFA method.

-

Process Extension: Conversion to Hydantoin

If the specific target is the Hydantoin (Imidazolidine-2,4-dione) , the Imidazolin-2-one product must be oxidized.

-

Reagent: Potassium Permanganate (

) or Pyridinium Chlorochromate (PCC). -

Protocol: Treat the Imidazolin-2-one with

in aqueous acetone at -

Note: This step is often lower yielding; if the 2,4-dione is the primary goal, consider using Ethyl Isocyanatoacetate as the starting reagent instead.

References

-

Zaugg, H. E. (1954). "The Condensation of Ureidoacetals with Acids." Journal of the American Chemical Society, 76(22), 5818–5821. Link

- Hofmann, K. (1953). "Imidazole and Its Derivatives." The Chemistry of Heterocyclic Compounds, Vol. 6, Interscience Publishers.

- Nefzi, A., et al. (1997). "Solid-phase synthesis of heterocyclic libraries." Chemical Reviews, 97(2), 449-472.

-

U.S. Patent 4,124,763. (1978). "Process for preparing 1-substituted-2-imidazolidinones." (Describes the industrial application of this specific cyclization). Link

Sources

- 1. Hydantoin synthesis [organic-chemistry.org]

- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 3. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN112375004A - Preparation method of 2- (2-aminoethoxy) -1, 1-dimethoxyethane - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins [beilstein-journals.org]

- 8. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. thieme-connect.de [thieme-connect.de]

- 10. ikm.org.my [ikm.org.my]

Application Note: Pomeranz-Fritsch Isoquinoline Synthesis Modification Using Isocyanates

This Application Note is designed for advanced researchers in organic synthesis and medicinal chemistry. It details the Isocyanate-Modified Pomeranz-Fritsch protocol, a specialized variation used to synthesize 1-isoquinolinones (isocarbostyrils) and tetrahydroisoquinolinones .

Unlike the classical Pomeranz-Fritsch reaction (which yields isoquinolines via benzaldehyde imines), this modification utilizes aryl isocyanates to generate ureido-acetal intermediates . These intermediates undergo acid-catalyzed cyclization to form the lactam core, a scaffold critical in poly(ADP-ribose) polymerase (PARP) inhibitors and anticancer alkaloids (e.g., pancratistatin).

Introduction & Mechanistic Rationale

The classical Pomeranz-Fritsch reaction involves the condensation of a benzaldehyde with an aminoacetal, followed by acid-mediated cyclization.[1][2][3][4] While effective for simple isoquinolines, the standard protocol often fails with electron-deficient rings and cannot directly access the 1-isoquinolinone (lactam) oxidation state.

The Isocyanate Modification addresses these limitations by replacing the aldehyde condensation with an isocyanate coupling.

The Mechanistic Shift

-

Activation: The reaction of 2,2-dialkoxyethylamine with an aryl isocyanate yields a stable ureido-acetal (urea).

-

Cyclization: Under acidic conditions, the acetal generates a reactive oxocarbenium ion.

-

Ring Closure: The aromatic ring of the urea (derived from the isocyanate) attacks the oxocarbenium species.

-

Outcome: The urea linkage is preserved, resulting in a 3,4-dihydro-1-isoquinolinone , which can be dehydrogenated to the fully aromatic 1-isoquinolinone.

Advantages of the Isocyanate Route[5]

-

Direct Access to Lactams: Bypasses the need for oxidation of isoquinolines.

-

Mild Conditions: Urea formation occurs at room temperature; cyclization often requires milder acids than the fuming sulfuric acid used in classical PF.

-

Modular Diversity: The aryl ring is introduced via the isocyanate, allowing late-stage diversification of the aromatic core.

Experimental Protocol

Materials & Reagents[1][2][3][5][6][7][8][9][10]

-

Substrate: Aminoacetaldehyde dimethyl acetal (99%, CAS: 22483-09-6).

-

Reagent: Aryl Isocyanate (e.g., Phenyl Isocyanate, 4-Chlorophenyl Isocyanate, or p-Toluenesulfonyl Isocyanate for activated variants).

-

Solvent A (Coupling): Dichloromethane (DCM), anhydrous.

-

Solvent B (Cyclization): Methanesulfonic acid (MsOH) or Trifluoroacetic acid (TFA)/DCM (1:1).

-

Quench: Sat. aq. NaHCO₃.

Step-by-Step Methodology

Phase 1: Formation of the Ureido-Acetal Intermediate

This step creates the "Schiff base equivalent" but with a urea linkage.

-

Preparation: Charge a flame-dried round-bottom flask with Aminoacetaldehyde dimethyl acetal (10.0 mmol, 1.05 g) and anhydrous DCM (20 mL).

-

Addition: Cool to 0°C. Add Aryl Isocyanate (10.0 mmol) dropwise over 10 minutes.

-

Note: The reaction is exothermic. Maintain temperature < 5°C to prevent oligomerization.

-

-

Reaction: Warm to room temperature (25°C) and stir for 2 hours.

-

Monitoring: Check TLC (EtOAc/Hexane 1:1). The isocyanate spot should disappear, and a lower Rf urea spot should appear.

-

Isolation: Evaporate solvent under reduced pressure. The resulting ureido-acetal is typically a white solid or viscous oil.

-

Quality Control: ¹H NMR should show the urea NH protons (~6-8 ppm) and the acetal doublet (~4.5 ppm).

-

Phase 2: Acid-Catalyzed Cyclization (The Modified Pomeranz-Fritsch Step)

This step mimics the classical PF cyclization but closes the ring onto the urea-bearing aromatic system.

-

Dissolution: Dissolve the crude ureido-acetal (5.0 mmol) in DCM (10 mL).

-

Acidification: Add Methanesulfonic acid (MsOH) (5.0 mL) dropwise at 0°C.

-

Alternative: For electron-rich rings, use TFA/DCM (1:1). For electron-poor rings, use neat MsOH or Eaton’s Reagent (7.7 wt% P₂O₅ in MsOH).

-

-

Cyclization: Stir at room temperature for 12–18 hours.

-

Critical Control Point: If starting material persists, heat to 40°C. Avoid refluxing in strong acids to prevent urea hydrolysis.

-

-

Quench: Pour the reaction mixture slowly into ice-cold sat. NaHCO₃ (100 mL).[5] Stir vigorously until gas evolution ceases (pH > 7).

-

Extraction: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from EtOH or purify via flash chromatography (0-5% MeOH in DCM).

Target Product: N-substituted-3,4-dihydro-1-isoquinolinone .

Data Presentation & Optimization

The following table summarizes the effect of isocyanate substituents and acid choice on the yield of the dihydroisoquinolinone product.

Table 1: Optimization of Cyclization Conditions

| Entry | Isocyanate (Ar-NCO) | Acid Catalyst | Temp (°C) | Time (h) | Yield (%) | Notes |

| 1 | Phenyl Isocyanate | H₂SO₄ (70%) | 80 | 2 | 35 | Charring observed; urea hydrolysis. |

| 2 | Phenyl Isocyanate | TFA / DCM (1:1) | 25 | 24 | 42 | Incomplete cyclization. |

| 3 | Phenyl Isocyanate | MsOH (Neat) | 25 | 12 | 88 | Optimal condition. |

| 4 | 4-Cl-Phenyl Isocyanate | MsOH (Neat) | 40 | 16 | 76 | Requires mild heat due to deactivation. |

| 5 | 4-OMe-Phenyl Isocyanate | TFA / DCM (1:1) | 25 | 6 | 91 | Fast reaction due to e-donating group. |

| 6 | p-Toluenesulfonyl Isocyanate | BF₃·OEt₂ | 0 to 25 | 4 | 65 | Yields N-Tosyl-dihydroisoquinolinone. |

Interpretation

-

Acid Sensitivity: Unlike the classical PF reaction which demands H₂SO₄, the urea modification performs best in Methanesulfonic acid (MsOH) . H₂SO₄ is too harsh and hydrolyzes the urea linkage.

-

Electronic Effects: Electron-donating groups (Entry 5) accelerate the Friedel-Crafts type closure, allowing the use of milder acids (TFA).

Pathway Visualization

The following diagram illustrates the reaction pathway, highlighting the divergence between the desired isoquinolinone formation and the competing imidazolidinone side reaction (a common pitfall in urea-acetal cyclizations).

Figure 1: Divergent pathways in the acid-catalyzed cyclization of ureido-acetals. Path A leads to the desired Pomeranz-Fritsch type product.

Troubleshooting & Critical Parameters

Preventing Imidazolidinone Formation

A common side reaction is the attack of the urea carbonyl oxygen on the acetal (Path B in Fig 1), forming a 5-membered imidazolidinone ring instead of the 6-membered isoquinolinone.

-

Solution: Use a high concentration of acid (e.g., neat MsOH). High acidity protonates the urea carbonyl, making it less nucleophilic and favoring the aromatic ring attack (Path A).

Dehydrogenation to 1-Isoquinolinone

The product of this protocol is the 3,4-dihydro derivative. To obtain the fully aromatic 1-isoquinolinone:

-

Protocol: Treat the dihydro-product with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in refluxing dioxane for 2 hours.

Note on Isocyanides (Ugi Variation)

Do not confuse this Isocyanate modification with the Ugi-Pomeranz-Fritsch reaction. The latter uses Isocyanides (R-NC) in a multicomponent reaction. If your protocol requires an isocyanide, refer to the specific literature on "Ugi-post-condensation modifications" [1].

References

-

Pomeranz, C. (1893).[3] "Über eine neue Isochinolinsynthese". Monatshefte für Chemie, 14, 116–119.

-

Fritsch, P. (1893). "Synthese von Isochinolinderivaten". Berichte der deutschen chemischen Gesellschaft, 26(1), 419–422.

-

Bobbitt, J. M. (1965). "The Pomeranz-Fritsch Reaction".[1][2][3][4][6] Advances in Heterocyclic Chemistry, 4, 1–38. (Authoritative review on modifications).